molecular formula C13H19FN2O B1606020 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol CAS No. 215654-92-5

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Cat. No.: B1606020
CAS No.: 215654-92-5
M. Wt: 238.3 g/mol
InChI Key: FUOJLPURVUSPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.3 g/mol This compound features a piperazine ring substituted with a 3-fluorobenzyl group and an ethan-1-ol moiety

Preparation Methods

The synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by the addition of ethylene oxide to introduce the ethan-1-ol group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, which can modulate various physiological processes. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the ethan-1-ol group can influence its solubility and pharmacokinetic properties .

Comparison with Similar Compounds

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJLPURVUSPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352815
Record name 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215654-92-5
Record name 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.